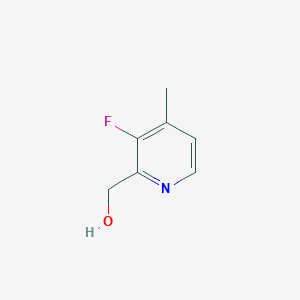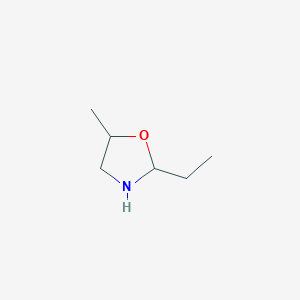
N-benzyl-N-(prop-2-ynyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(prop-2-ynyl)pivalamide is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a benzyl group, a dimethyl group, and a prop-2-yn-1-yl group attached to a propanamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(prop-2-ynyl)pivalamide typically involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(prop-2-ynyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(prop-2-ynyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(prop-2-ynyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2,2-dimethylpropanamide: Similar structure but lacks the prop-2-yn-1-yl group.
N-benzyl-2,2-dimethyl-N-methylpropanamide: Similar structure but has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
N-benzyl-N-(prop-2-ynyl)pivalamide is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-benzyl-2,2-dimethyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C15H19NO/c1-5-11-16(14(17)15(2,3)4)12-13-9-7-6-8-10-13/h1,6-10H,11-12H2,2-4H3 |
InChI-Schlüssel |
XMFNVVKEBYIHQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N(CC#C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8463589.png)

![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoic acid](/img/structure/B8463607.png)
![7-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8463622.png)
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)





